4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1111096-06-0
VCID: VC2839285
InChI: InChI=1S/C13H12BF7O2/c1-11(2)12(3,4)23-14(22-11)6-9(17)7(15)5(13(19,20)21)8(16)10(6)18/h1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Molecular Formula: C13H12BF7O2
Molecular Weight: 344.03 g/mol

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

CAS No.: 1111096-06-0

Cat. No.: VC2839285

Molecular Formula: C13H12BF7O2

Molecular Weight: 344.03 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane - 1111096-06-0

Specification

CAS No. 1111096-06-0
Molecular Formula C13H12BF7O2
Molecular Weight 344.03 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H12BF7O2/c1-11(2)12(3,4)23-14(22-11)6-9(17)7(15)5(13(19,20)21)8(16)10(6)18/h1-4H3
Standard InChI Key JPXZPDCINADJKN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Introduction

Chemical Structure and Identification

Structural Features

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane consists of a tetrafluorinated phenyl ring bearing a trifluoromethyl substituent at the para position, connected to a tetramethyl-substituted dioxaborolane ring. The compound's molecular architecture can be divided into two primary structural components: the highly fluorinated aromatic portion and the dioxaborolane moiety.

The fluorinated aromatic component features four fluorine atoms at positions 2, 3, 5, and 6 of the phenyl ring, along with a trifluoromethyl group at position 4. This extensive fluorination pattern creates an electron-deficient aromatic system with unique electronic properties. The dioxaborolane portion contains a boron atom bridged by two oxygen atoms within a five-membered ring, with four methyl groups attached to the ring's carbon atoms (at positions 4 and 5), contributing significant steric bulk to the molecule .

Chemical Identifiers and Properties

The compound is cataloged with several important chemical identifiers that enable precise tracking and characterization in scientific literature and databases. These identifiers are presented in Table 1 below.

Table 1: Chemical Identifiers and Basic Properties

ParameterValue
IUPAC Name4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
CAS Registry Number1111096-06-0
Molecular FormulaC₁₃H₁₂BF₇O₂
InChIInChI=1S/C13H12BF7O2/c1-11(2)12(3,4)23-14(22-11)6-9(17)7(15)5(13(19,20)21)8(16)10(6)18/h1-4H3
InChI KeyJPXZPDCINADJKN-UHFFFAOYSA-N
SMILESFC=1C(F)=C(C(F)=C(F)C1B2OC(C)(C)C(O2)(C)C)C(F)(F)F

The molecular structure contains 13 carbon atoms, 12 hydrogen atoms, 1 boron atom, 7 fluorine atoms, and 2 oxygen atoms, giving it a complex three-dimensional arrangement with specific electronic and steric properties .

Physical and Chemical Properties

Physical Characteristics

While comprehensive physical data for this specific compound is limited in the available literature, its physical properties can be inferred from its structural features. The presence of multiple fluorine atoms typically imparts certain characteristic properties to organic molecules, including increased lipophilicity, metabolic stability, and altered hydrogen bonding capabilities compared to non-fluorinated analogues.

Chemical Reactivity

The chemical reactivity of 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is primarily determined by its boron-containing moiety. Dioxaborolane compounds generally serve as protected forms of boronic acids, which are widely utilized in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.

The electron-withdrawing nature of the perfluorinated phenyl group significantly alters the electronic properties of the boron center, potentially affecting its Lewis acidity and reactivity in various transformations. This electronic influence distinguishes this compound from other non-fluorinated dioxaborolane derivatives and can be exploited in selective synthetic applications .

Applications and Utility

Applications in Organic Synthesis

The primary value of 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane lies in its potential applications as a specialized building block in organic synthesis. The compound can serve as a versatile intermediate for the incorporation of highly fluorinated aryl groups into more complex molecular structures through carbon-carbon bond-forming reactions.

As a boron-containing reagent, this compound can participate in various transformations including:

  • Suzuki-Miyaura cross-coupling reactions to form biaryl compounds

  • Chan-Lam coupling for carbon-heteroatom bond formation

  • Rhodium-catalyzed additions to carbonyl compounds and imines

  • Radical-based transformations leveraging the unique properties of the boron-carbon bond

The presence of the heavily fluorinated aryl group makes this compound particularly valuable for introducing fluorine-rich motifs into target molecules, which can be advantageous in medicinal chemistry and materials science applications .

Materials Science Applications

In materials science, fluorinated aromatic compounds often contribute to the development of functional materials with unique properties. The high fluorine content in 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane potentially enables its use in creating:

  • Hydrophobic and oleophobic surface coatings

  • Fluorinated polymers with enhanced thermal and chemical stability

  • Electronic materials with specific charge transport characteristics

  • Liquid crystal components with distinctive alignment properties

The combination of the dioxaborolane group and the fluorinated aryl system provides a platform for further functionalization and incorporation into advanced materials .

Medicinal Chemistry Considerations

In pharmaceutical research, fluorinated compounds have gained significant attention due to the unique properties that fluorine substitution imparts to drug candidates. The incorporation of fluorinated aromatic groups can enhance metabolic stability, lipophilicity, and binding selectivity.

QuantityPrice (€)Supplier Reference
250 mg143.00CymitQuimica (Ref. 54-PC48629)
1 g382.00CymitQuimica (Ref. 54-PC48629)

This pricing structure reflects the compound's specialized nature and the complexity involved in its synthesis and purification .

Related Compounds and Structural Analogues

Dioxaborolane Family

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol borane) represents the simplest member of the tetramethyl dioxaborolane family and serves as a valuable hydroboration reagent in organic synthesis. It features a hydrogen atom connected to the boron center instead of the fluorinated aryl group present in 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane .

Another related compound is 4′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-γ,γ,δ,δ-tetrafluorovalerophenone, which incorporates a different fluorinated motif with the dioxaborolane structure. This compound features a tetrafluorinated alkyl chain rather than the fluorinated aromatic system found in our target compound .

The structural diversity within the dioxaborolane family highlights the versatility of these compounds as synthetic building blocks, with variations in the substituents connected to the boron center enabling access to diverse chemical functionalities and applications.

Future Research Directions

Synthetic Methodology Development

Future research involving 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane might focus on developing optimized synthetic routes that improve accessibility and yield. The development of catalytic methods that enable direct borylation of highly fluorinated aromatic precursors would represent a significant advancement in the field.

Additionally, exploring new transformation pathways that leverage the unique electronic properties of this highly fluorinated dioxaborolane could expand its utility in organic synthesis and materials science applications.

Applications Exploration

The unique structural features of 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane suggest potential applications that warrant further investigation. These include:

  • Development of fluorinated polymeric materials with specialized properties

  • Exploration of its utility in constructing fluorinated pharmaceutical candidates

  • Investigation of potential applications in asymmetric synthesis, particularly through modification of the dioxaborolane portion to introduce chirality

  • Evaluation of its performance in catalytic systems, where the electronic properties of the fluorinated aryl group might influence reactivity and selectivity

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